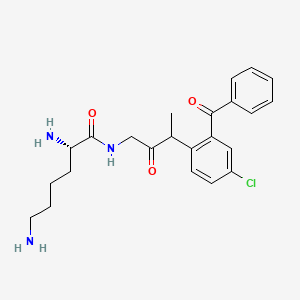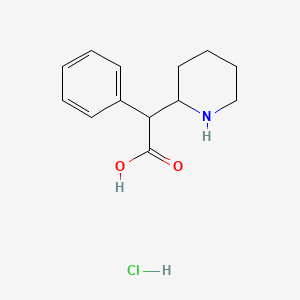
3-Bromoaniline-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromoaniline-d4 is a deuterated derivative of 3-bromoaniline, where four hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C6H2D4BrN, and it has a relative molecular mass of 194.09 g/mol . This compound is often used in various scientific research applications due to its unique isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromoaniline-d4 typically involves the bromination of aniline-d4. The process can be summarized in the following steps:
Nitration: Aniline-d4 is first nitrated to form 3-nitroaniline-d4.
Reduction: The nitro group is then reduced to an amine group, yielding 3-aminoaniline-d4.
Bromination: Finally, the amine group undergoes bromination to produce this compound.
Industrial Production Methods
In industrial settings, the preparation of bromoaniline compounds often involves the use of copper bromide (CuBr2) as a brominating agent in a suitable solvent like tetrahydrofuran. This method is advantageous due to its high selectivity, yield, and environmentally friendly nature .
化学反应分析
Types of Reactions
3-Bromoaniline-d4 undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted anilines.
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Reduction: Products include reduced forms of the original compound, such as aniline derivatives.
科学研究应用
3-Bromoaniline-d4 is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the development of pharmaceuticals and in drug metabolism studies.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-bromoaniline-d4 involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, making the aromatic ring more susceptible to attack by electrophiles. In nucleophilic substitution reactions, the bromine atom can be replaced by a nucleophile, leading to the formation of new compounds .
相似化合物的比较
Similar Compounds
2-Bromoaniline: This compound has the bromine atom in the ortho position.
4-Bromoaniline: This compound has the bromine atom in the para position.
3-Bromoaniline: The non-deuterated version of 3-bromoaniline-d4.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This isotopic substitution allows for the tracing of the compound in various chemical and biological processes, providing valuable insights that are not possible with non-deuterated analogs .
属性
IUPAC Name |
3-bromo-2,4,5,6-tetradeuterioaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHYLGCQVVLOQ-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)


![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)


